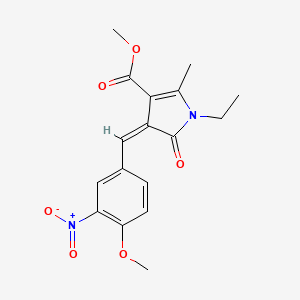![molecular formula C22H18FN3O B5190705 7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5190705.png)
7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a quinoline derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is not fully understood. However, it is believed to interact with metal ions and form complexes that can modulate the activity of enzymes and proteins. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In fluorescent probe applications, it has been shown to selectively detect metal ions and exhibit high sensitivity and selectivity. In therapeutic applications, it has been shown to exhibit cytotoxicity towards cancer cells and inhibit the aggregation of amyloid beta peptide in Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in lab experiments include its high purity, high yield, and specificity towards metal ions. It is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity towards cells and organisms.
Zukünftige Richtungen
There are several future directions for the study of 7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. These include:
1. Further investigation of its mechanism of action and interactions with metal ions and enzymes.
2. Exploration of its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease.
3. Development of new fluorescent probes based on this compound for the detection of metal ions.
4. Investigation of its potential toxicity towards cells and organisms.
5. Optimization of the synthesis method to improve yield and purity of the final product.
In conclusion, this compound is a chemical compound that has potential applications in various research fields. Its synthesis method has been optimized to yield high purity and high yield of the final product. It has been studied as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action and biochemical and physiological effects are not fully understood, and further studies are needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol involves a multi-step process. The starting material is 4-fluoroaniline, which is reacted with 2-chloro-6-methylpyridine to form the intermediate N-(4-fluorophenyl)-2-chloro-6-methylpyridin-3-amine. This intermediate is then reacted with 8-hydroxyquinoline to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has potential applications in various research fields. It has been studied as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been investigated as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-14-4-2-6-19(25-14)26-20(16-7-10-17(23)11-8-16)18-12-9-15-5-3-13-24-21(15)22(18)27/h2-13,20,27H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWYBZBGLVKJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5190628.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190635.png)
![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B5190650.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5190661.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5190668.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5190671.png)
![2-chloro-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5190676.png)

![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)

![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5190714.png)
